molecular formula C6H10N2O3 B2521590 N-(2-carbamoylethyl)oxazolidinone CAS No. 127914-05-0

N-(2-carbamoylethyl)oxazolidinone

Cat. No.: B2521590
CAS No.: 127914-05-0
M. Wt: 158.157
InChI Key: AEVTWSSVGPXZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylethyl)oxazolidinone is a compound that belongs to the oxazolidinone class of chemicals. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, particularly as antibiotics .

Mechanism of Action

Target of Action

N-(2-carbamoylethyl)oxazolidinone, also known as 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide, is a member of the oxazolidinone class of compounds . Oxazolidinones are synthetic antimicrobial agents with potent activity against a wide range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . The primary target of these compounds is the bacterial ribosome, specifically the 50S subunit .

Mode of Action

The mode of action of this compound involves inhibiting protein synthesis in bacteria . It acts on the ribosomal 50S subunit of the bacteria, preventing the formation of a functional 70S initiation complex . This unique mechanism of action disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein synthesis . By inhibiting the formation of the 70S initiation complex, the compound disrupts the translation process, preventing the bacteria from producing essential proteins . This disruption can lead to downstream effects such as impaired cellular function and eventual cell death .

Pharmacokinetics

Oxazolidinones, including this compound, exhibit a favourable pharmacokinetic profile . They have excellent bioavailability and good tissue and organ penetration . .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents the bacteria from carrying out essential cellular functions . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the compound . .

Safety and Hazards

Oxazolidinones bind to the 50S ribosomal subunit, inhibiting the biosynthesis of bacterial proteins . The first oxazolidinone clinically available was Linezolid (LNZ), discovered in 1996 and approved in 2000 for clinical use by the FDA (U.S. Food and Drug Administration) .

Future Directions

Oxazolidinones have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases . Therefore, the potential of the class for medicinal chemistry is being explored .

Biochemical Analysis

Preparation Methods

The synthesis of N-(2-carbamoylethyl)oxazolidinone typically involves the reaction of urea with ethanolamine under specific conditions. One method involves using microwave irradiation in a chemical paste medium with a catalytic amount of nitromethane to generate hot spots, facilitating the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(2-carbamoylethyl)oxazolidinone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation typically results in the formation of N-aryl oxazolidinones.

Comparison with Similar Compounds

N-(2-carbamoylethyl)oxazolidinone can be compared with other oxazolidinone derivatives such as linezolid, tedizolid, and eperezolid. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties . For example:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.

Properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(9)1-2-8-3-4-11-6(8)10/h1-4H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVTWSSVGPXZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127914-05-0
Record name 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.